Synthesis Yield Advantage Over 5,6‑Dimethylpyridazine‑3‑carbonitrile
The title compound is obtained in 88–90 % yield under standard chlorination conditions (trichlorophosphate, reflux) [1], which surpasses the 65–70 % overall yield reported for multi‑gram synthesis of the regioisomeric 5,6‑dimethylpyridazine‑3‑carbonitrile . This 20–30 percentage‑point yield advantage translates to lower raw‑material consumption and reduced purification burden for the same mass of the 4‑nitrile isomer.
| Evidence Dimension | Isolated synthesis yield |
|---|---|
| Target Compound Data | 88 % (Al‑Kamali) to 90 % (ChemicalBook) |
| Comparator Or Baseline | 5,6‑Dimethylpyridazine‑3‑carbonitrile: 65–70 % overall |
| Quantified Difference | 20–30 percentage points higher |
| Conditions | Chlorination with POCl₃, reflux (target); multi‑gram radical sulfonylation/cyclization (comparator) |
Why This Matters
Higher synthesis yield directly improves cost‑efficiency and scalability for procurement of the 4‑nitrile scaffold in large‑scale medicinal or agrochemical programs.
- [1] Al‑Kamali, A. S. N. (2009). Phosphorus, Sulfur, and Silicon and the Related Elements, 184(7), 1812‑1824; ChemicalBook synthesis page (90 %). View Source
